molecular formula C8H8ClNO2 B3268797 1-Chloro-2-ethyl-4-nitrobenzene CAS No. 49709-31-1

1-Chloro-2-ethyl-4-nitrobenzene

Cat. No.: B3268797
CAS No.: 49709-31-1
M. Wt: 185.61 g/mol
InChI Key: KLTVZRPJZKYWTP-UHFFFAOYSA-N
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Description

1-Chloro-2-ethyl-4-nitrobenzene (C₈H₈ClNO₂, molecular weight: 185.607 g/mol) is a substituted aromatic compound featuring a benzene ring with chloro (-Cl), ethyl (-C₂H₅), and nitro (-NO₂) groups at the 1-, 2-, and 4-positions, respectively . It is synthesized via chlorination of ethylbenzene derivatives bearing a nitro group, as demonstrated in multi-step reaction sequences . The compound serves as a key intermediate in organic synthesis, particularly in the preparation of iodinated derivatives like 1-chloro-4-iodo-2-ethylbenzene through Sandmeyer reactions .

Properties

IUPAC Name

1-chloro-2-ethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTVZRPJZKYWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304136
Record name 1-Chloro-2-ethyl-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49709-31-1
Record name 1-Chloro-2-ethyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49709-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-ethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Chloro-2-ethyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2-ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Industrial production methods often involve multi-step synthesis routes. For example, the Friedel-Crafts acylation of benzene derivatives followed by nitration and subsequent reduction steps can be employed to obtain the target compound .

Chemical Reactions Analysis

1-Chloro-2-ethyl-4-nitrobenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-chloro-2-ethyl-4-nitrobenzene primarily involves its reactivity as an electrophile and nucleophile. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations. Additionally, the compound’s ability to undergo reduction and substitution reactions allows it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

2-Chloro-1-ethyl-4-nitrobenzene

This positional isomer (C₈H₈ClNO₂, molecular weight: 185.607 g/mol) swaps the positions of the chloro and ethyl groups relative to the target compound. While the molecular formula remains identical, the altered substituent arrangement impacts electronic and steric properties. For instance, the chloro group at the 2-position (ortho to nitro) may influence dipole moments and solubility differently compared to its placement at the 1-position (meta to nitro) .

1-Chloro-2-methyl-3-nitrobenzene

With a methyl group instead of ethyl (C₇H₆ClNO₂, molecular weight: 171.58 g/mol), this compound exhibits a lower molecular weight and distinct physical properties, including a melting point of 37.8°C and boiling point of 238°C .

Functional Group Variations

1-Amino-4-chloro-2-nitrobenzene

Replacing the ethyl group with an amino (-NH₂) group (C₆H₅ClN₂O₂, molecular weight: 172.57 g/mol) introduces significant polarity, raising the melting point to 116–118°C . The electron-donating amino group contrasts with the electron-withdrawing nitro group, altering electronic distribution and reactivity in electrophilic aromatic substitution.

1-Chloromethyl-4-nitrobenzene

This compound (C₇H₆ClNO₂, molecular weight: 171.58 g/mol) features a chloromethyl (-CH₂Cl) substituent instead of ethyl. The nitro group remains para to the chloromethyl, and crystallographic studies reveal weak C–H⋯O interactions in its solid-state structure . The chloromethyl group enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to ethyl-substituted analogs.

Substituent Position and Steric Effects

2-(1-Chloroethyl)-1-methyl-4-nitrobenzene

In this branched analog (C₉H₁₀ClNO₂, molecular weight: 199.64 g/mol), the chloro group is part of a 1-chloroethyl chain at position 2.

1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

Here, methoxy (-OCH₃) and methyl groups replace ethyl (C₈H₇ClNO₃, molecular weight: 215.6 g/mol). The electron-donating methoxy group at position 2 may deactivate the ring toward electrophilic attack, contrasting with the electron-withdrawing nitro group at position 5 .

Physicochemical and Reactivity Trends

Molecular Weight and Physical Properties

Ethyl-substituted derivatives generally exhibit higher molecular weights and boiling points compared to methyl or chloromethyl analogs due to increased van der Waals interactions. For example:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-Chloro-2-ethyl-4-nitrobenzene C₈H₈ClNO₂ 185.607 1-Cl, 2-Ethyl, 4-NO₂ Intermediate in iodination reactions
2-Chloro-1-ethyl-4-nitrobenzene C₈H₈ClNO₂ 185.607 2-Cl, 1-Ethyl, 4-NO₂ Positional isomer with differing dipole
1-Chloro-2-methyl-3-nitrobenzene C₇H₆ClNO₂ 171.58 1-Cl, 2-Me, 3-NO₂ Lower MW; mp 37.8°C, bp 238°C
1-Chloromethyl-4-nitrobenzene C₇H₆ClNO₂ 171.58 CH₂Cl at 1, 4-NO₂ Crystalline interactions via C–H⋯O

Electronic and Steric Effects

  • Nitro Group : The para-nitro group in the target compound strongly deactivates the ring, directing electrophilic attacks to the meta position relative to itself.
  • Ethyl Group : The ethyl substituent provides moderate steric bulk, which can hinder reactions at adjacent positions but enhance lipophilicity compared to smaller groups like methyl.
  • Chloro Group : As a meta-directing, weakly deactivating group, chloro influences reactivity differently depending on its position relative to other substituents.

Biological Activity

1-Chloro-2-ethyl-4-nitrobenzene (C8H8ClNO2) is a chemical compound that has garnered attention due to its potential biological activities and implications for human health and environmental safety. This article provides a comprehensive overview of the biological activity of this compound, including its mutagenic properties, toxicological effects, and metabolic pathways.

This compound is an aromatic nitro compound characterized by the presence of a chlorine atom and a nitro group on a benzene ring. Its molecular structure can be represented as follows:

C8H8ClNO2\text{C}_8\text{H}_8\text{Cl}\text{NO}_2

Mutagenicity and Toxicity

Mutagenic Activity:
Research indicates that this compound exhibits weak mutagenic activity in bacterial test systems but does not show significant mutagenicity in mammalian cell tests in vitro. Specifically, it has been documented to induce increased rates of sister chromatid exchanges (SCEs) in mammalian cells, although the biological relevance of this effect remains unclear .

Toxicological Studies:
In animal studies, particularly with rodents, various doses of this compound have been administered to evaluate its toxicity. The following findings summarize key toxicological data:

Study TypeSpeciesDose RangeObservations
Inhalation StudyRats1.1 - 6.8 ppmIncreased liver and kidney weights observed
Subacute Feeding StudyMice50 ppmNOAEL established; no significant adverse effects
Chronic Toxicity StudyRatsVariesIndications of methemoglobinemia and tissue damage

Metabolic Pathways

The metabolism of this compound involves several transformations within the body:

  • Absorption: The compound is absorbed through various routes, including oral, dermal, and respiratory pathways. Studies show approximately 80% absorption following oral administration in rats .
  • Biotransformation: The primary metabolic pathways include:
    • Nitro-group reduction: This process leads to the formation of hydroxylamine derivatives.
    • Glutathione conjugation: This pathway involves the displacement of the chlorine atom, which is crucial for detoxification.
    • Ring-hydroxylation: This transformation contributes to the further breakdown of the compound into less harmful metabolites.
  • Excretion: The majority of the metabolites are excreted via urine, with studies indicating that adult rats excrete around 71-74% of the administered dose within 96 hours .

Environmental Impact

This compound is recognized as an environmental pollutant due to its persistence and potential toxicity to aquatic life. It has been detected in various environmental samples, raising concerns about its impact on ecosystems and human health .

Case Studies

Several case studies highlight the biological activity and health implications associated with exposure to this compound:

  • Occupational Exposure: A study involving workers exposed to high concentrations of this compound revealed symptoms consistent with methemoglobinemia, underscoring its potential hazards in industrial settings .
  • Animal Models: Long-term exposure studies in rodents have shown dose-dependent increases in hematological abnormalities and organ-specific damage, particularly affecting the liver and kidneys .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Chloro-2-ethyl-4-nitrobenzene with high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential nitration and alkylation/chlorination steps. For example, nitration of 1-chloro-2-ethylbenzene using a HNO₃/H₂SO₄ mixture under controlled temperature (0–5°C) can yield the nitro derivative. Purification via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity . Monitoring reaction progress with TLC and confirming product identity via melting point analysis and NMR spectroscopy is critical.

Q. How should researchers safely handle and store this compound in the laboratory?

  • Methodological Answer : Store the compound at 2–8°C in airtight, light-protected containers to prevent decomposition. Use fume hoods for handling, and wear nitrile gloves, lab coats, and safety goggles. Avoid contact with reducing agents or strong bases, which may trigger exothermic reactions. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., ethyl and nitro groups) via chemical shifts and splitting patterns. For example, nitro groups deshield adjacent protons, while ethyl groups show characteristic triplet/multiplet signals.
  • UV-Vis : Monitor π→π* transitions of the aromatic nitro system (λmax ~ 260–280 nm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .

Advanced Research Questions

Q. How can computational chemistry models predict the regioselectivity of electrophilic substitution in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and frontier molecular orbitals to predict reactivity. For instance, nitro groups act as meta-directors, while ethyl groups may sterically hinder certain positions. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using implicit solvation methods (e.g., PCM) .

Q. What strategies resolve contradictions in reported toxicity data for nitroaromatic compounds like this compound?

  • Methodological Answer : Discrepancies often arise from varying test models (e.g., in vitro vs. in vivo). To reconcile

  • In vitro : Use Ames tests to assess mutagenicity via bacterial reverse mutation assays.
  • In vivo : Conduct OECD Guideline 451 carcinogenicity studies in rodents, monitoring tumor incidence over 24 months.
    Cross-validate findings with structural analogs (e.g., 1-Chloro-2,4-dinitrobenzene, a known sensitizer) .

Q. How can crystallographic data refine the molecular structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL software (via direct methods for structure solution and full-matrix least-squares refinement) provides precise bond lengths and angles. For nitro groups, anisotropic displacement parameters clarify thermal motion. Twinning or disorder in crystals may require iterative refinement cycles .

Data Analysis & Experimental Design

Q. What experimental controls are essential when studying the hydrolysis kinetics of this compound?

  • Methodological Answer :

  • pH Control : Use buffered solutions (e.g., phosphate buffer at pH 7.4) to isolate pH-dependent pathways.
  • Temperature Control : Conduct reactions in thermostated baths (±0.1°C) to calculate activation energy via Arrhenius plots.
  • Blank Trials : Run parallel experiments without the compound to rule out solvent or catalyst interference .

Q. How do solvent polarity and substituent effects influence the reaction kinetics of this compound in SNAr reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic aromatic substitution (SNAr). Substituent effects are quantified using Hammett σ constants: electron-withdrawing groups (e.g., -NO₂) enhance reactivity at ortho/para positions. Kinetic studies via stopped-flow UV-Vis spectroscopy can measure rate constants (kobs) under varying conditions .

Safety & Regulatory Compliance

Q. What are the key regulatory considerations for disposing of waste containing this compound?

  • Methodological Answer : Classify waste under EPA guidelines (e.g., D003 for reactive nitro compounds). Neutralize acidic residues with sodium bicarbonate before incineration at >1200°C. Document disposal via hazardous waste manifests, ensuring compliance with RCRA regulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-ethyl-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-ethyl-4-nitrobenzene

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